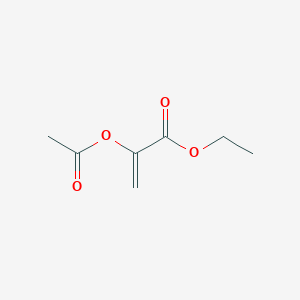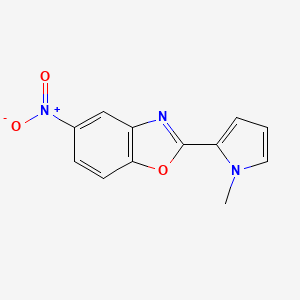
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl-substituted pyrrole ring and a nitro group attached to the benzoxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated benzoxazole.
Industrial Production Methods
Industrial production of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
化学反応の分析
Types of Reactions
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole core or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted benzoxazole or pyrrole derivatives can be formed depending on the reagents used.
科学的研究の応用
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)-1,3-benzoxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitro-1,3-benzoxazole: Lacks the pyrrole ring, which may affect its overall properties and applications.
2-(1H-Pyrrol-2-yl)-5-nitro-1,3-benzoxazole: Lacks the methyl group on the pyrrole ring, which may influence its chemical behavior and interactions.
Uniqueness
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is unique due to the combination of its structural features, including the methyl-substituted pyrrole ring and the nitro group
特性
CAS番号 |
51299-49-1 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC名 |
2-(1-methylpyrrol-2-yl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C12H9N3O3/c1-14-6-2-3-10(14)12-13-9-7-8(15(16)17)4-5-11(9)18-12/h2-7H,1H3 |
InChIキー |
KGLYKHRDDSUVKL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


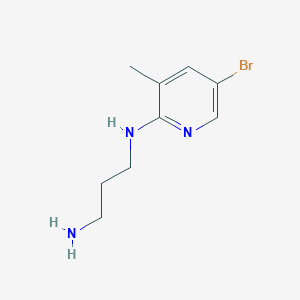
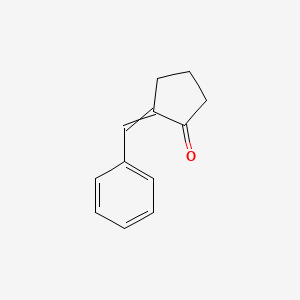
![1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one](/img/structure/B8673979.png)
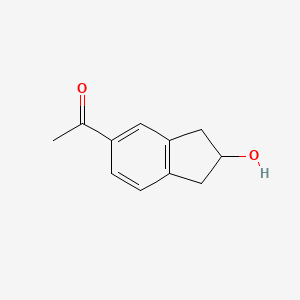
![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)
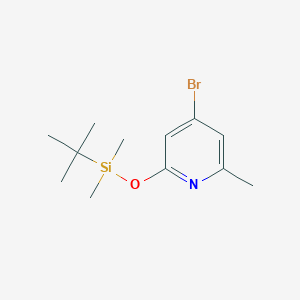

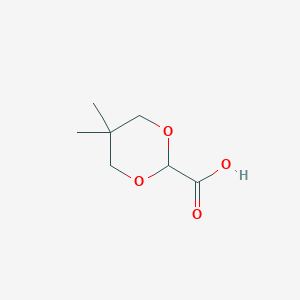
![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)


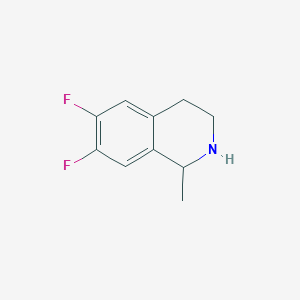
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
